molecular formula C7H5F3N2O2 B145796 2-Nitro-4-(trifluoromethyl)aniline CAS No. 400-98-6

2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796
CAS No.: 400-98-6
M. Wt: 206.12 g/mol
InChI Key: ATXBGHLILIABGX-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2. It is also known by other names such as 4-Amino-3-nitrobenzotrifluoride and 2-Nitro-α,α,α-trifluoro-p-toluidine . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-4-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the nitration of 4-(trifluoromethyl)aniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-chloro-3-nitrobenzotrifluoride with excess aqueous ammonia at elevated temperatures (around 80°C). This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.

Major Products:

    Reduction: The major product is 2-Amino-4-(trifluoromethyl)aniline.

    Substitution: The products vary depending on the substituent introduced, but common products include derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison: 2-Nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in nucleophilic substitution reactions and enhanced stability under various conditions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)aniline
Source PubChem
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InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBGHLILIABGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074912
Record name Benzenamine, 2-nitro-4-(trifluoromethyl)-
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Molecular Weight

206.12 g/mol
Source PubChem
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CAS No.

400-98-6
Record name 2-Nitro-4-(trifluoromethyl)aniline
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Record name 2-Nitro-4-(trifluoromethyl)aniline
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Record name 4-Amino-3-nitrobenzotrifluoride
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Record name α,α,α-trifluoro-2-nitro-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential mechanism of action for 2-Nitro-4-(trifluoromethyl)aniline in cancer treatment?

A1: Research suggests that this compound might exert anticancer effects by inhibiting the Eag-1 potassium channel. [] This channel, often overexpressed in cancer cells, plays a role in tumor cell proliferation. While the exact interaction mechanism of this compound with Eag-1 requires further investigation, computational docking studies using the 7CN1 protein as a model suggest that it might bind to the channel, potentially hindering its function. [] Further experimental validation is needed to confirm this interaction and its downstream effects on cancer cells.

Q2: Are there any structural analogs of this compound with promising anticancer activity?

A2: Yes, the research highlights several furanone derivatives that exhibit promising theoretical binding affinities to the Eag-1 potassium channel. [] Specifically, derivatives 7, 12, 16, 20, 25, 26, 29, and 30 demonstrated lower inhibition constants compared to this compound in computational docking simulations. [] This suggests these furanone derivatives might possess enhanced potency as Eag-1 inhibitors and warrant further investigation as potential anticancer agents.

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